Spiro[chroman-2,4'-piperidin]-6-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,4'-piperidine]-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-11-1-2-12-10(9-11)3-4-13(16-12)5-7-14-8-6-13/h1-2,9,14-15H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNMQAAVTMCEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC3=C1C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732441 | |
| Record name | 3,4-Dihydrospiro[1-benzopyran-2,4'-piperidin]-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174924-16-3 | |
| Record name | 3,4-Dihydrospiro[1-benzopyran-2,4'-piperidin]-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Spiro Chroman 2,4 Piperidin 6 Ol and Its Analogues
Classical and Conventional Synthetic Routes to Spiro[chroman-2,4'-piperidin] Derivatives
Conventional synthetic approaches to the spiro[chroman-2,4'-piperidine] (B174295) core often rely on well-established reactions that build the spirocyclic system through sequential or one-pot condensation and cyclization processes. researchgate.net
Condensation Reactions for Spirocyclic Formation
Condensation reactions are a cornerstone for the formation of the spiro linkage in these derivatives. This approach typically involves the reaction of a chroman-4-one or a related phenolic precursor with a suitable piperidine (B6355638) derivative. The reaction is often catalyzed by either acid or base and may require heat to drive the cyclization process.
A key strategy involves the reaction of a substituted phenol (B47542) with a protected 4-oxopiperidine derivative in the presence of a catalyst like pyrrolidine (B122466). This leads to a cyclized product that forms the spirochroman core. For instance, the reaction of methyl 3-acetyl-4-hydroxy-4'-(methoxymethoxy)-[1,1'-biphenyl]-4-carboxylate with tert-butyl 4-oxopiperidine-1-carboxylate demonstrates this principle, yielding the cyclized spiro product in high yield. clockss.org
Table 1: Example of Condensation Reaction for Spirochroman Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |
| Methyl 3-acetyl-4-hydroxy-4'-(methoxymethoxy)-[1,1'-biphenyl]-4-carboxylate (10b) | tert-Butyl 4-oxopiperidine-1-carboxylate (7) | Pyrrolidine | Methanol (MeOH) | Reflux, 12 h | 86% | clockss.org |
In a similar vein, analogous spiro[chromane-2,4'-pyrimidine] structures have been synthesized through the acid-catalyzed condensation of 6-styryldihydropyrimidin-2-ones with resorcinols, highlighting the versatility of condensation strategies in forming spirochromane systems. mdpi.com
Friedel-Crafts Acylation and Subsequent Cyclization
The Friedel-Crafts acylation is a powerful method for C-C bond formation on aromatic rings and can be strategically employed to build precursors for spirochroman synthesis. nih.govwikipedia.orgmasterorganicchemistry.com This two-step approach involves an initial acylation of an aromatic substrate, followed by a cyclization step to form the chroman ring.
In a practical synthesis of a key intermediate for a GPR119 agonist, a Friedel-Crafts reaction was performed on methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate using acetyl chloride and aluminum chloride (AlCl₃) as the Lewis acid catalyst. clockss.org This regioselective acylation, followed by demethylation, smoothly produced the desired acetyl-substituted biphenyl (B1667301) phenol (compound 10b), which serves as a direct precursor for the condensation and spirocyclization step described previously. clockss.org
The general mechanism involves:
Formation of an acylium ion from the acyl chloride and Lewis acid. sigmaaldrich.com
Electrophilic aromatic substitution, where the aromatic ring attacks the acylium ion. organic-chemistry.org
The resulting ketone can then participate in a subsequent intramolecular or intermolecular reaction to form the heterocyclic ring.
This method provides a reliable route to functionalized phenols that are primed for cyclization to form the chroman portion of the spirocycle.
Intramolecular Cyclization Strategies for Piperidine Ring Formation
While many syntheses build the chroman ring onto a pre-existing piperidine, other strategies involve the formation of the piperidine ring itself via intramolecular cyclization. General methodologies for creating spiropiperidines can be adapted for this purpose. These methods often involve forming a carbocyclic or heterocyclic ring onto a preformed piperidine ring through intramolecular displacement, lactamization, or ring-closing metathesis. whiterose.ac.uk
Strategies that could be applied to form the piperidine ring of the spiro[chroman-2,4'-piperidine] system include:
Reductive Amination: An appropriately substituted chroman with a ketone-bearing side chain could undergo intramolecular reductive amination to form the piperidine ring.
Palladium-Catalyzed Cyclization: Intramolecular palladium-catalyzed reactions are frequently used to construct nitrogen-containing heterocycles. ru.nl A precursor containing a suitable leaving group and an amine on the chroman backbone could be cyclized to form the spiro-piperidine ring. rsc.org
1,3-Dipolar Cycloaddition: This approach, used for synthesizing other spiropiperidines, involves the reaction of a 1,3-dipole with a suitable dipolarophile to construct the piperidine ring in a spirocyclic fashion. whiterose.ac.uk
These strategies represent versatile, though less commonly reported, pathways to the spiro[chroman-2,4'-piperidine] core, offering alternative disconnections for complex synthetic targets.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), which form a product from three or more starting materials in a single operation, offer significant advantages in terms of efficiency and atom economy. nih.gov While direct MCRs for Spiro[chroman-2,4'-piperidin]-6-OL are not extensively documented, analogous systems have been assembled using this powerful approach.
A notable example is the Prins-type cyclization, which has been used to synthesize spirocyclic tetrahydropyrans, a structure closely related to the chroman system. This reaction involves the three-component coupling of a cyclic ketone, a homoallylic alcohol, and an acid like methanesulfonic acid. nih.gov This strategy could conceivably be adapted by using a protected 4-oxopiperidine as the ketone component to access the spiro[chroman-2,4'-piperidine] skeleton in a highly convergent manner.
Advanced and Stereoselective Synthesis Protocols
Modern synthetic methods, particularly those employing transition metal catalysis, provide advanced tools for constructing complex molecules like this compound with high precision and stereocontrol.
Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Spirochroman Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is particularly prominent. youtube.comyoutube.com This reaction has been successfully applied to the synthesis of functionalized spiro[chroman-2,4'-piperidine] derivatives.
A key example is the synthesis of an intermediate for a GPR119 agonist, where a Suzuki coupling was used to attach a phenylmethanol group at the 6-position of the spirochroman core. clockss.org The reaction coupled tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate with (4-(hydroxymethyl)phenyl)boronic acid. clockss.org
The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide. youtube.com
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step facilitated by a base. youtube.com
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com
This method is highly valuable for introducing diversity at specific positions of the spiro[chroman-2,4'-piperidine] scaffold, allowing for the synthesis of a wide array of analogues for structure-activity relationship studies.
Table 2: Example of Suzuki-Miyaura Coupling in Spirochroman Synthesis
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Conditions | Reference |
| tert-Butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate (5) | (4-(Hydroxymethyl)phenyl)boronic acid (4) | Pd(PPh₃)₄ | Na₂CO₃ | DME / Water | 90 °C, 18 h | clockss.org |
Rhodium(II)-Catalyzed O–H Insertion and Subsequent Cyclization Strategies
A powerful strategy for the construction of spirocyclic frameworks involves a tandem sequence initiated by a Rhodium(II)-catalyzed insertion of a carbene into an O–H bond, followed by a base-promoted cyclization. While not yet documented for the direct synthesis of this compound itself, this methodology has been successfully applied to create analogous spiroheterocycles, showcasing its potential for this target scaffold. beilstein-journals.orgbeilstein-journals.orgnih.govbeilstein-archives.org
The general approach utilizes a diazo compound, such as a diazoarylidene succinimide, as a carbene precursor. In the presence of a Rhodium(II) catalyst, typically Rh₂(esp)₂, the diazo compound generates a rhodium carbene intermediate. beilstein-journals.orgbeilstein-journals.org This highly reactive species then undergoes insertion into the O–H bond of a suitable substrate, such as a brominated alcohol or a propiolic acid. beilstein-journals.orgnih.gov This insertion step forms a key intermediate which is then subjected to base-promoted intramolecular cyclization to yield the final spirocyclic product. beilstein-journals.orgbeilstein-archives.orgresearchgate.net For instance, the reaction of a diazo reagent with 3-bromopropan-1-ol, catalyzed by Rh₂(esp)₂, leads to the formation of a spiro-tetrahydrofuran ring system after cyclization. beilstein-journals.orgbeilstein-journals.org This two-step, one-pot procedure is valued for its efficiency and ability to generate complex spiro compounds in good to high yields under mild conditions. beilstein-journals.orgresearchgate.net
The choice of substrate and base is critical for the success of the cyclization step. The protocol has proven effective for creating various spiro-annulated oxygen-containing heterocycles like furan-2(5H)-ones and tetrahydrofurans. beilstein-journals.orgnih.gov The adaptability of this O-H insertion/cyclization cascade suggests its viability for constructing the chroman portion of the this compound scaffold, provided a suitable piperidine-containing diazo precursor or alcohol substrate is designed.
Radical-Mediated Cyclization Techniques
Radical-mediated cyclizations offer a robust alternative for synthesizing spirocyclic structures, including the core of this compound. These methods rely on the generation of a radical species that cyclizes intramolecularly to form the spiro-linkage.
One prominent technique is photoredox catalysis, which allows for the construction of spirocyclic piperidines from linear aryl halide precursors under mild conditions. nih.gov This approach uses a strongly reducing organic photoredox catalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) to the aryl halide. nih.gov This results in the formation of an aryl radical, which then undergoes a regioselective cyclization onto a tethered olefin. The resulting cyclic radical is then terminated through a hydrogen-atom transfer (HAT) to yield the desired spiropiperidine scaffold. nih.gov This method is advantageous as it avoids the use of toxic reagents or precious metals. nih.gov
Another relevant approach is thiol-mediated acyl radical cyclization. In this method, an enone-aldehyde is treated with a thiol and a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net The process generates an acyl radical that cyclizes to form spirocyclic 1,4-diketones in moderate to good yields. researchgate.net Additionally, silver-catalyzed radical cascade cyclization has been used to synthesize chroman-4-ones. rsc.org This reaction employs an oxidizing system like AgNO₃/K₂S₂O₈ to generate radicals from precursors such as 4-hydroxycoumarins, which then react with 2-(allyloxy)arylaldehydes to build the chroman-4-one structure. rsc.org These diverse radical-based strategies highlight the potential for assembling the spiro[chroman-piperidine] framework through carefully designed radical precursors.
Enantioselective Synthetic Pathways
Achieving stereocontrol is crucial in medicinal chemistry, and several enantioselective pathways have been developed for spiro[chroman-piperidine] type structures. These methods aim to produce a single enantiomer, which often exhibits superior biological activity.
One successful strategy involves asymmetric domino reactions using chiral catalysts. For example, the efficient construction of spiro chromanone–thiochroman complexes has been achieved with high yields and excellent enantioselectivity using a novel bifunctional indane catalyst. rsc.org Another powerful technique is kinetic resolution. The kinetic resolution of racemic N-Boc-spirocyclic 2-arylpiperidines has been accomplished with high enantiomeric ratios by employing the chiral base n-BuLi/sparteine. whiterose.ac.uk This method selectively reacts with one enantiomer, allowing the other to be recovered in an enantioenriched form. whiterose.ac.uk
In a specific application related to GPR119 agonists, a particular enantiomer, (R)-29, was identified as the more potent drug candidate from a series of spiro[chromane-2,4'-piperidine] derivatives. nih.gov The synthesis of this specific (R)-enantiomer was a key step in its development, underscoring the importance of enantioselective synthesis in creating optimized therapeutic agents. nih.govclockss.org These examples demonstrate that through the use of chiral catalysts, reagents, or resolution techniques, specific stereoisomers of this compound and its analogues can be selectively synthesized.
Derivatization Strategies for Functional Group Modification on the this compound Scaffold
N-Acyl/Aroyl Derivatization on the Piperidine Moiety
A common and effective strategy for modifying the spiro[chroman-piperidine] scaffold is the derivatization of the piperidine nitrogen. The secondary amine of the piperidine ring serves as a convenient handle for introducing a wide variety of substituents via N-acylation or N-aroylation. This modification is typically one of the final steps in the synthetic sequence. researchgate.netresearchgate.net
The synthesis generally involves an amidation reaction between the free amine of the spiro[chromane-2,4'-piperidine] core and a carboxylic acid. researchgate.net This reaction is often facilitated by a peptide coupling agent to form a reactive ester intermediate, which then readily reacts with the piperidine nitrogen. researchgate.netresearchgate.net This method has been used to synthesize extensive libraries of novel N-acyl/aroyl spiro[chromane-2,4'-piperidin]-4(3H)-one analogues for biological screening. researchgate.netdocumentsdelivered.com
| Derivative Type | Reagent | Key Method | Reference |
|---|---|---|---|
| N-Acyl | Various Aliphatic/Aromatic Acids | Amide coupling agent | researchgate.net |
| N-Aroyl | Various Aromatic Acids | Amide coupling agent | documentsdelivered.com |
| N-Sulfonyl | Sulfonyl Chloride | Reaction with amine | researchgate.net |
Modifications on the Chroman Ring System
Functionalization of the chroman ring is a key strategy for tuning the properties of spiro[chroman-piperidine] compounds. Modifications at various positions of the chroman system can significantly impact pharmacological activity, solubility, and metabolic stability.
One approach involves constructing the chroman ring from pre-functionalized starting materials. For instance, a practical synthesis of a GPR119 agonist intermediate involved a Friedel-Crafts reaction on a 4'-methoxy-[1,1'-biphenyl]-4-carboxylate precursor, which ultimately forms the substituted chroman ring. clockss.org This allows for the introduction of substituents onto the phenyl portion of the chroman scaffold at an early stage.
Another versatile method is the condensation reaction of a piperidine-containing precursor with substituted phenols. The synthesis of spiro[chroman-2,4'-pyrimidin]-2'(3'H)-ones has been achieved through the acid-catalyzed condensation of styrylpyrimidines with various resorcinol (B1680541) derivatives, such as 2-methylresorcinol (B147228) and pyrogallol. mdpi.com This directly installs different substitution patterns on the chroman ring system, demonstrating a powerful method for creating structural diversity.
| Strategy | Example Precursors | Resulting Modification | Reference |
|---|---|---|---|
| Building from substituted precursors | 4'-Methoxy-[1,1'-biphenyl]-4-carboxylate | Substitution on the phenyl part of the chroman | clockss.org |
| Condensation with substituted phenols | Resorcinol, 2-Methylresorcinol, Pyrogallol | Hydroxyl and methyl groups on the chroman ring | mdpi.com |
Introduction of Heterocyclic Moieties onto the Spiro Scaffold
Incorporating additional heterocyclic rings onto the spiro[chroman-piperidine] framework is a sophisticated strategy to explore new chemical space and modulate biological activity. These additional rings can be fused or appended to either the chroman or piperidine portions of the scaffold.
One direct approach involves building a heterocycle around the spiro center itself. For example, a series of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones were synthesized by reacting styrylpyrimidines with resorcinols. mdpi.com In this case, the piperidine ring is replaced by a pyrimidinone ring, showcasing how different heterocyclic systems can be integrated at the spiro-junction.
Process Development Considerations for Scalable Synthesis
The successful transition of a synthetic route from laboratory-scale to industrial-scale production for compounds like this compound and its analogues requires careful consideration of several key factors. These include the cost and availability of starting materials, the efficiency and safety of the chemical transformations, the potential for hazardous byproducts, and the ease of purification. A critical aspect of process development is the selection of a synthetic strategy that is not only high-yielding but also robust, reproducible, and economically viable for large-scale manufacturing.
A significant challenge often encountered in the synthesis of complex biaryl structures, which can be precursors to the spiro[chroman-2,4'-piperidine] scaffold, is the reliance on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. clockss.org While widely used in medicinal chemistry for its reliability in constructing carbon-carbon bonds, this methodology presents several potential drawbacks for industrial applications. clockss.org These concerns include:
Genotoxicity: Some arylboronic acids have been identified as potential mutagens or carcinogens based on computational assessments, raising safety concerns. clockss.org
Catalyst Residues: Strict regulations limit the amount of residual palladium in the final API, often requiring levels below 10 ppm for orally administered drugs. Achieving this necessitates dedicated and often costly purification steps. clockss.org
Process Control: The efficiency of the Suzuki-Miyaura coupling on a large scale is sensitive to various parameters, including the choice of palladium ligand and base, ligand particle size, and the stringent control of moisture and oxygen levels. clockss.org
To circumvent these issues, alternative synthetic strategies are often developed. For instance, in the synthesis of a key intermediate for a GPR119 agonist, an initial route involving the Suzuki-Miyaura coupling between tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate and (4-(hydroxymethyl)phenyl)boronic acid was replaced. clockss.org The process development focused on a Friedel-Crafts-based approach, which avoided the use of palladium and boronic acids. clockss.org This revised strategy involved the regioselective acylation of methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, followed by demethylation to yield a key ketone intermediate. clockss.org This ketone was then reacted with tert-butyl 4-oxopiperidine-1-carboxylate and pyrrolidine to afford the cyclized spiro-chroman product in a high yield of 86%. clockss.org
Further process optimization can involve the investigation of various reaction conditions for key steps. For example, the reduction of an intermediate spirochromanol-piperidine compound to the desired spirochroman-piperidine has been explored under different conditions to maximize yield and efficiency. clockss.org
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Et3SiH, CF3CO2H | CH2Cl2 | - | - | - |
| 2 | TiCl4, Me2NH·BH3 | CH2Cl2 | 0 to rt | 3.5 | 83 |
| 3 | 5% Pd-C, H2 | AcOH | rt to 80 | 28 | - |
As shown in Table 1, the use of a combination of titanium tetrachloride (TiCl4) and dimethylamine (B145610) borane (B79455) (Me2NH·BH3) in dichloromethane (B109758) (CH2Cl2) proved to be a highly efficient method, providing the desired product in an 83% yield after 3.5 hours. clockss.org In contrast, catalytic hydrogenation using palladium on carbon (Pd-C) in acetic acid (AcOH) was less successful under the tested conditions. clockss.org The use of triethylsilane (Et3SiH) and trifluoroacetic acid (CF3CO2H) also resulted in deoxygenation. clockss.org Such systematic studies are crucial for identifying the most suitable and scalable conditions for a given transformation.
The synthesis of the core chroman-4-one structure, a common precursor to spiro[chroman-2,4'-piperidine] derivatives, also offers avenues for process optimization. researchgate.net Radical cascade reactions, for instance, are noted for their high efficiency, environmentally benign nature, and potential for reducing reaction times, making them attractive for large-scale synthesis. researchgate.net Metal-free conditions, such as the use of (NH4)2S2O8 to generate radicals from oxalates for cascade cyclizations, represent a practical and convenient method for producing ester-containing chroman-4-ones. mdpi.com
Ultimately, the goal of process development is to establish a synthetic route that is not only scientifically sound but also practical, safe, and cost-effective when implemented on an industrial scale. This involves a multi-faceted approach of route selection, reaction optimization, and careful consideration of regulatory and environmental requirements.
Structure Activity Relationship Sar Elucidation for Spiro Chroman 2,4 Piperidin 6 Ol Analogues
Identification of Key Pharmacophoric Elements within the Spiro[chroman-2,4'-piperidin]-6-OL Core
The this compound scaffold is recognized as an important pharmacophore, serving as a structural component in numerous drug candidates and biochemical probes. researchgate.net The key pharmacophoric elements of this core are responsible for its interaction with various biological targets. Molecular interaction studies of the closely related spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold reveal that the oxygen atom within the chroman ring can participate in hydrogen bonding interactions with amino acid residues in the target protein. researchgate.net For this compound, the hydroxyl group at the 6-position of the chroman ring introduces a critical hydrogen bond donor and acceptor, which can significantly influence target binding and selectivity.
The charged piperidine (B6355638) nitrogen is another crucial element, often forming strong salt bridge interactions with acidic residues, such as aspartic acid, in the binding site of receptors. nih.gov Furthermore, the rigid chroman scaffold itself can engage in aromatic stacking interactions, such as π–π stacking, with aromatic amino acid residues like phenylalanine. nih.gov The spirocyclic nature of the core imparts conformational rigidity, which is a key feature in the design of selective ligands. nih.gov
Impact of Substituent Variation on Biological Activity and Selectivity
The biological activity and selectivity of this compound analogues can be finely tuned by modifying the substituents on both the piperidine and chroman rings.
The substituent on the piperidine nitrogen plays a pivotal role in the interaction with biological targets. In studies of related spiro[chromane-2,4'-piperidine] derivatives as histone deacetylase (HDAC) inhibitors, a variety of N-aryl and N-alkylaryl substituents have been explored. researchgate.net It was found that compounds with 4-fluorobenzyl and 2-phenylethyl spirocycles exhibited improved pharmacokinetic profiles and superior in vivo antitumor activity. researchgate.net This suggests that the nature and size of the N-substituent can significantly impact not only the potency but also the drug-like properties of the molecule. For G-protein-coupled receptor 119 agonists, a terminal benzyl-type bulky substituent on the piperidine nitrogen was identified as a defining structural feature for potent activity. nih.gov
| N-Substituent | Target | Key Findings |
| 4-Fluorobenzyl | HDAC | Improved pharmacokinetic profile and in vivo antitumor activity. researchgate.net |
| 2-Phenylethyl | HDAC | Enhanced in vivo antitumor activity and lower clearance rate. researchgate.net |
| Benzyl-type bulky substituent | GPR119 | Identified as a key feature for potent agonistic activity. nih.gov |
Modifications to the chroman ring of the spiro[chroman-2,4'-piperidine] (B174295) scaffold have been shown to significantly affect target affinity and selectivity. In the development of 5-HT2C receptor partial agonists based on the spiro[chromene-2,4'-piperidine] core, it was discovered that the introduction of a small halogen atom, such as chlorine or fluorine, at the 7-position of the chromene moiety enhances both potency and selectivity for the 5-HT2C receptor. nih.gov Specifically, the 7-chloro analogue was identified as the most potent and selective partial agonist in the series. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of substituents on the aromatic portion of the chroman ring.
| Chroman Ring Modification | Target | Impact on Activity |
| 7-Chloro substitution | 5-HT2C Receptor | Increased potency and selectivity. nih.gov |
| 7-Fluoro substitution | 5-HT2C Receptor | Improved potency and selectivity. nih.gov |
A key advantage of the spirocyclic scaffold is the inherent conformational restriction it imposes on the molecule. This rigidity reduces the entropic penalty upon binding to a target, which can lead to higher affinity. The initial design of novel spiro[chromane-2,4'-piperidine] derivatives as G-protein-coupled receptor 119 agonists exploited this conformational restriction in the linker-to-tail moiety of the molecule. nih.gov The stereochemistry of the spiro center is also a critical factor, as different diastereomers can exhibit significantly different biological activities. nih.govmdpi.com This is because the spatial arrangement of the substituents is crucial for optimal interaction with the chiral environment of a biological target. nih.govmalariaworld.org The diastereoselective synthesis of related spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones has demonstrated that stereoselectivity can be controlled to isolate the more active diastereomer. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling in Scaffold Optimization
Quantitative structure-activity relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies are powerful computational tools for understanding the relationship between the chemical structure and biological activity of a series of compounds. For a series of N-substituted spiropiperidine analogues acting as nociceptin/orphanin FQ (NOP) receptor agonists, a 3D-QSAR model was successfully developed using the comparative molecular-field analysis (CoMFA) method. nih.gov This model demonstrated good predictive ability and highlighted the importance of electrostatic/hydrogen-bonding and steric/hydrophobic interactions for the affinity of these compounds. nih.gov The insights gained from such models can guide the rational design of new analogues of this compound with improved potency and selectivity by indicating favorable and unfavorable regions for substituent modifications.
Bioisosteric Replacements and Their Effects on Activity Profiles
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. spirochem.com In the context of the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule. For instance, the piperidine ring itself can be replaced with other cyclic amines or spirocyclic systems to modulate properties such as basicity, lipophilicity, and metabolic stability. researchgate.net The 2-azaspiro[3.3]heptane structure has been proposed as a bioisosteric replacement for the piperidine ring, leading to improved solubility and reduced metabolic degradation in some bioactive compounds. enamine.net Similarly, the phenolic hydroxyl group at the 6-position could potentially be replaced with other hydrogen bond donors or acceptors to fine-tune interactions with the target.
Molecular and Cellular Mechanisms of Action for Spiro Chroman 2,4 Piperidin 6 Ol and Its Analogues
Modulation of G-Protein Coupled Receptors (GPCRs)
Analogues of Spiro[chroman-2,4'-piperidin]-6-OL have been identified as potent modulators of several G-protein coupled receptors, demonstrating both agonistic and antagonistic activities that are central to their therapeutic potential.
G-protein coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and obesity due to its role in glucose homeostasis. clockss.org This receptor is primarily expressed in pancreatic islet β-cells and incretin-releasing L-cells in the gastrointestinal tract. clockss.orgnih.gov Activation of GPR119 stimulates the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This elevation in cAMP enhances glucose-dependent insulin (B600854) secretion from β-cells and promotes the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from intestinal L-cells. nih.gov
Researchers have successfully designed and synthesized novel spiro[chromane-2,4'-piperidine] derivatives as potent GPR119 agonists. nih.gov By employing a strategy of conformational restriction in the molecule's linker-to-tail moiety, scientists developed a series of potent compounds. nih.gov For instance, extensive structure-activity relationship (SAR) studies led to the identification of an optimized drug candidate, (R)-29, which exhibited an EC50 value of 54 nM. nih.gov Another study identified a spirocyclic cyclohexane (B81311) derivative, compound 17, which showed potent agonistic activity with an EC50 of 4 nM. nih.gov This compound also demonstrated a hypoglycemic effect in rats by promoting insulin secretion in a glucose-dependent manner. nih.gov
The development of these agonists often involves the synthesis of key intermediates such as (4-(spiro[chromane-2,4'-piperidin]-6-yl)phenyl)methanol. clockss.org One identified potent GPR119 agonist, (R)-1,1,1-trifluoropropan-2-yl 6-(4-(((pyridin-2-ylmethyl)sulfonyl)methyl)phenyl)spiro[chromane-2,4'-piperidine]-1'-carboxylate, demonstrated an EC50 of 54 nM and a significant hypoglycemic effect in mice. clockss.org
Table 1: GPR119 Agonistic Activity of Selected Spiro[chromane-2,4'-piperidine] Analogues
| Compound | EC50 (nM) | Key Features |
| (R)-29 | 54 | Optimized drug candidate from SAR studies. nih.gov |
| Compound 17 | 4 | Spirocyclic cyclohexane derivative with high three-dimensionality. nih.gov |
| Compound 1 | 54 | (R)-1,1,1-trifluoropropan-2-yl derivative with in vivo hypoglycemic effect. clockss.org |
| Lead Compound 11 | 369 | Initial lead compound from design exploiting conformational restriction. nih.gov |
The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor in the central and peripheral nervous systems that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and noradrenaline. mdpi.comunisi.it Antagonists of H3R block this feedback inhibition, leading to increased neurotransmitter release, which makes them potential therapeutic agents for a variety of neurological and metabolic disorders. unisi.it
The piperidine (B6355638) moiety, a core component of the this compound structure, has been identified as a critical structural element for dual activity at both histamine H3 and sigma-1 (σ1) receptors. unisi.it Studies comparing piperidine-containing compounds to their piperazine (B1678402) counterparts have shown that the piperidine ring is influential for achieving high affinity at the H3R. unisi.it For example, spiro[isochroman-piperidine] analogues have been synthesized and shown to inhibit histamine release, demonstrating the applicability of the spiro-piperidine scaffold in modulating the histaminergic system. nih.gov
The development of CNS-sparing H3R antagonists is of particular interest for treating peripheral conditions without causing central side effects. mdpi.com One such antagonist, PF00868087, has shown promise in preventing diabetes-associated gastrointestinal complications by counteracting the decrease in inhibitory neuronal nitric oxide synthase (nNOS) and the increase in excitatory substance P in the myenteric plexus. mdpi.com This highlights the therapeutic potential of peripherally restricted H3R antagonists based on scaffolds like spiro-piperidine.
Enzyme Inhibition and Allosteric Modulation
The spiro[chroman-2,4'-piperidine] (B174295) framework has also proven to be a versatile template for designing potent inhibitors of various enzymes implicated in disease, ranging from metabolic disorders to cancer.
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a rate-limiting step in fatty acid biosynthesis. The inhibition of ACC is a key strategy for treating metabolic diseases like obesity and diabetes by shifting energy metabolism from fatty acid synthesis to fatty acid oxidation. nih.govgoogle.com
Various spiro[chroman-2,4'-piperidin]-4-one derivatives have been designed and synthesized as highly potent ACC inhibitors, with several compounds demonstrating inhibitory activity in the low nanomolar range. nih.gov A novel series of spirocyclic-diamine based inhibitors was developed to mimic the structural rigidity and hydrogen-bonding pattern observed in the co-crystal structure of a known spirochromanone inhibitor. nih.gov This approach led to the discovery of isoform non-selective ACC inhibitors, with the lead compound inhibiting de novo lipogenesis in rat hepatocytes with an IC50 of 0.30 μM. nih.gov
Structure-activity relationship studies have been crucial in optimizing these inhibitors. nih.govnih.gov For example, modifying the spiro-lactone ring and other parts of the molecule led to the development of a spiro-imide derivative with potent ACC inhibitory activity and favorable pharmacokinetic profiles in rats. nih.gov
Table 2: ACC Inhibitory Activity of Selected Spiro[chroman-2,4'-piperidine] Analogues
| Compound Type | IC50 | Mechanism/Significance |
| Spiro[chroman-2,4'-piperidin]-4-one derivatives | Low nM range | Potent in vitro ACC inhibitory activity. nih.gov |
| Spirocyclic-diamine derivative (Lead 3.5.1) | 0.30 µM | Inhibited de novo lipogenesis in rat hepatocytes. nih.gov |
| Spiro-imide derivative (8c) | Potent | Improved metabolic stability and favorable pharmacokinetics. nih.gov |
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation.
Novel spirochromane piperidine derivatives incorporating Schiff's bases have been synthesized and evaluated for their potential as dual inhibitors of EGFR and HER2. nih.gov This research was built on the rationale that both spirochromanes and Schiff's bases are known to possess anticancer properties. nih.gov The synthesized compounds were tested for their antiproliferative activities against various cancer cell lines, and docking studies were performed to understand their binding modes within the active sites of EGFR and HER2 tyrosine kinases. nih.gov A separate study synthesized a series of spiro[chroman-2,4'-piperidin]-4-one derivatives and found that a compound with a sulfonyl spacer exhibited potent cytotoxic activity, inducing apoptosis and causing cell cycle arrest in breast cancer cells. researchgate.net
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone tails. youtube.comyoutube.com This action leads to a more compact chromatin structure, repressing gene transcription. youtube.com In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, causing histone hyperacetylation and leading to cell cycle arrest, differentiation, and apoptosis in malignant cells. researchgate.netyoutube.com
The spiro[chromane-2,4'-piperidine] scaffold has been successfully utilized to develop potent HDAC inhibitors. nih.govnih.gov The design strategy often involves combining the rigid spirocyclic core with a zinc-binding group, such as a hydroxamic acid moiety, which is essential for interacting with the zinc ion in the HDAC active site. researchgate.netnih.gov This work has led to the discovery of spirocyclic compounds with good oral bioavailability and significant tumor growth inhibition in xenograft models. researchgate.netnih.gov Further exploration led to the discovery of a new class of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives, which showed potent HDAC inhibition in the nanomolar range and remarkable stability in microsomes. researchgate.net
Structure-activity relationship profiling of spirocyclic nicotinyl aminobenzamide derivatives identified compounds with enhanced potency and selectivity for HDAC1/HDAC2 over HDAC3. nih.gov
Table 3: HDAC Inhibitory Activity of Selected Spiro[chromane-2,4'-piperidine] Analogues
| Compound Class | Activity/Finding | Significance |
| Spiro[chromane-2,4'-piperidine] hydroxamic acids | Potent HDAC inhibition, in vivo antitumor activity. researchgate.netnih.gov | Combination of privileged spiro-scaffold with a zinc-binding group. researchgate.netnih.gov |
| Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives | Potency around 100 nM, submicromolar IC50 against tumor cells. researchgate.net | New class with remarkable metabolic stability. researchgate.net |
| Spirocyclic nicotinyl aminobenzamides | Selective for HDAC1/HDAC2 over HDAC3. nih.gov | SAR studies led to enhanced isoform selectivity. nih.gov |
Other Enzyme Target Interactions
Analogues of this compound have been identified as inhibitors of several key enzymes implicated in a variety of diseases. The versatility of the spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore has made it a valuable component in the development of new biologically active substances. nih.gov
One significant area of investigation is in metabolic disorders, where derivatives have been synthesized as potent inhibitors of Acetyl-CoA Carboxylase (ACC) . nih.gov Several of these compounds demonstrated ACC inhibitory activity in the low nanomolar range. nih.gov For instance, compound 38j was shown to decrease the respiratory quotient in mice, indicating an increase in whole-body fat oxidation. nih.gov The scaffold has also been explored for its interaction with Carbonic Anhydrases . nih.gov
In the context of infectious diseases, spiro[chroman-2,4'-piperidin]-4-one analogues have shown promise. One derivative, PS08, exhibited significant anti-tuberculosis activity by targeting Mycobacterium tuberculosis tyrosine phosphatase (PtpB) . nih.gov Furthermore, spiro-piperidine derivatives have demonstrated potent antileishmanial activity by targeting the antifolate pathway through the inhibition of dihydrofolate Reductase (DHFR) and pteridine reductase (PTR1) in Leishmania major. nih.gov
Additionally, this class of compounds has been developed as histone deacetylase (HDAC) inhibitors , a well-established target for cancer therapy. researchgate.net The development of dual-target inhibitors has also been a successful strategy, with some spirooxindole derivatives engineered to act as both HDAC and MDM2 inhibitors. nih.gov
Table 1: Enzyme Targets of this compound Analogues
| Enzyme Target | Therapeutic Area | Finding | Citation |
|---|---|---|---|
| Acetyl-CoA Carboxylase (ACC) | Metabolic Disorders | Compounds show low nanomolar inhibitory activity. | nih.gov |
| Carbonic Anhydrases | Various | Identified as a potential target. | nih.gov |
| Mtb tyrosine phosphatase (PtpB) | Tuberculosis | Compound PS08 showed significant inhibition (MIC of 3.72 μM). | nih.gov |
| DHFR and PTR1 | Leishmaniasis | Active compounds showed sub-micromolar IC50 values against L. major. | nih.gov |
| Histone Deacetylase (HDAC) | Cancer | Identified as a recognized anticancer target for spirochromanes. | researchgate.net |
Ion Channel Modulation
The interaction of this compound analogues with ion channels is an emerging area of research, revealing mechanisms that could be harnessed for conditions like neuropathic pain.
While direct, extensive research on the sodium channel inhibitory mechanisms of this compound itself is not widely detailed in the current literature, the broader class of piperidine derivatives is known to interact with these channels. Further investigation is required to fully elucidate the specific interactions and therapeutic potential of this particular scaffold in modulating sodium channel activity.
The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold temperatures and cooling agents, is a validated target for pain, particularly chemotherapy-induced cold allodynia. nih.gov Research has shown that increased expression of TRPM8 channels is linked to the cold hypersensitivity experienced after treatment with drugs like oxaliplatin. nih.gov Spiro-piperidine derivatives have been investigated as TRPM8 antagonists. For example, spiro[chromane-2,4'-piperidine]-1'-carboxamides have been specifically explored as TRPM8 antagonists, suggesting that the broader class of spiro-piperidines has potential in this area. nih.gov This line of inquiry points toward a plausible mechanism for alleviating sensory neuropathies through the modulation of TRPM8 channels. nih.gov
Protein-Protein Interaction (PPI) Disruption
A key strategy in modern drug discovery is the disruption of protein-protein interactions (PPIs) that drive disease pathology. Analogues of this compound, particularly spiro-oxindoles, have proven to be effective modulators of one of the most critical PPIs in cancer biology.
The interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2), is a focal point for cancer therapy. mdpi.com In many cancers with wild-type p53, the protein's tumor-suppressing function is abrogated by overexpression of MDM2, which targets p53 for degradation. nih.govmdpi.com Inhibiting this interaction can unleash p53, allowing it to induce cell cycle arrest and apoptosis in cancer cells. mdpi.com
Spiro-oxindole derivatives, which share a spirocyclic core with this compound, have been successfully designed as potent, specific, and non-peptide small-molecule inhibitors of the p53-MDM2 interaction. mdpi.comnih.gov These compounds occupy a deep hydrophobic cavity on the MDM2 protein, preventing it from binding to p53. nih.gov This disruption leads to the reactivation of the p53 pathway. nih.gov
Table 2: Activity of Spiro-oxindole Analogues as p53-MDM2 Inhibitors
| Compound Class/ID | Activity Metric | Value | Key Finding | Citation |
|---|---|---|---|---|
| Spiro-oxindole (MI-63) | Ki (binding to MDM2) | 3 nM | Highly potent and selective inhibitor. | nih.gov |
| Spirooxindole (11b) | Enzyme Inhibition (MDM2) | 68% | Acts as a dual inhibitor of MDM2 and HDAC. | nih.gov |
Cellular Response Pathways Induced by this compound Analogues
The engagement of this compound analogues with their molecular targets triggers distinct downstream cellular signaling cascades, leading to specific physiological outcomes.
A primary response, driven by the inhibition of the p53-MDM2 interaction, is the activation of the p53 pathway. nih.gov This leads to an increase in the protein levels of p53 and its downstream target, p21. nih.gov The elevation of these proteins initiates cellular responses such as cell cycle arrest and apoptosis . For example, one potent spiro[chroman-2,4'-piperidin]-4-one derivative was found to induce early apoptosis and cause cell cycle arrest in the sub-G1 and G2-M phases in breast cancer cells.
In a different context, novel spiro[chromanone-2,4'-piperidine]-4-one derivatives have been shown to interfere with the bacterial fatty acid synthesis process . One such compound was found to decrease the lipid content of the cell membrane and increase its permeability, ultimately disrupting the integrity of the bacterial cell. nih.gov This was confirmed by qRT-PCR results showing interference with the mRNA expression of genes related to fatty acid synthesis, including ACC, ACP, and Fab family genes. nih.gov
Induction of Apoptosis in Target Cells
Analogues of this compound have demonstrated the ability to induce programmed cell death, or apoptosis, in human cancer cells. Mechanistic studies on a series of spiro[chroman-2,4'-piperidin]-4-one derivatives revealed their potential as apoptosis-inducing agents. researchgate.net
One particularly potent derivative, designated as Compound 16, which features a sulfonyl spacer, was shown to significantly induce early apoptosis in MCF-7 human breast carcinoma cells after 24 hours of treatment. researchgate.net This was observed through flow cytometry analysis, which detected a more than three-fold increase in the population of cells in the early stages of apoptosis. researchgate.net Further evidence of apoptosis is the documented increase in the sub-G1 cell population, a common marker for apoptotic cells, following treatment with this compound. researchgate.net
Cell Cycle Perturbation and Arrest Mechanisms
In addition to inducing apoptosis, spiro[chroman-2,4'-piperidine] analogues perturb the normal progression of the cell cycle, leading to arrest at critical checkpoints. This is a key mechanism for their anticancer activity.
The active sulfonyl-containing derivative, Compound 16, was found to cause a significant accumulation of MCF-7 cells in the G2-M phase of the cell cycle. researchgate.net This arrest prevents the cells from entering mitosis, ultimately leading to cell death. Other derivatives within the spiro[chromane-2,4'-piperidine] class have been developed as inhibitors of histone deacetylase (HDAC), which are known to influence cell cycle progression. nih.gov
Modulation of Proliferation in Biological Systems
A primary therapeutic effect of these compounds is the inhibition of cellular proliferation, particularly in cancer cell lines. The cytotoxic activity of a novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives was evaluated against three human cancer cell lines: MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal). researchgate.net
The study revealed that structural modifications to the scaffold significantly impact potency. Compound 16, which contains a sulfonyl spacer, exhibited the most powerful cytotoxic activity, with IC50 values ranging from 0.31 to 5.62 μM. researchgate.net In contrast, a derivative with a bulky trimethoxyphenyl group (Compound 15) was the least potent, with IC50 values between 18.77 and 47.05 μM, suggesting that steric hindrance may interfere with target binding. researchgate.net The antiproliferative effects are also a characteristic of analogues that function as HDAC inhibitors. nih.gov
| Compound Derivative | Target Cell Line | IC50 (μM) |
| Compound 16 (Sulfonyl spacer) | MCF-7 (Breast) | 0.31 |
| A2780 (Ovarian) | 5.62 | |
| HT-29 (Colorectal) | Not specified | |
| Compound 15 (Trimethoxyphenyl) | MCF-7 (Breast) | 18.77 |
| A2780 (Ovarian) | 47.05 | |
| HT-29 (Colorectal) | Not specified |
Data sourced from studies on spiro[chroman-2,4'-piperidin]-4-one derivatives. researchgate.net
Anti-angiogenic Mechanisms Targeting VEGFR-2 Protein
While various heterocyclic compounds are known to act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to prevent angiogenesis, current scientific literature does not provide specific evidence of this compound or its direct analogues employing this mechanism. nih.govnih.gov The inhibition of tumor-related angiogenesis is a critical strategy in cancer therapy, but a direct link between this specific spiro-chroman scaffold and VEGFR-2 has not been established in available research. nih.gov
Multi-target Pharmacology and Polypharmacology Aspects
The spiro[chroman-2,4'-piperidine] scaffold demonstrates remarkable polypharmacology, meaning its derivatives can be engineered to interact with multiple, distinct biological targets. This versatility makes it a "privileged scaffold" in drug discovery. researchgate.net Depending on the functional groups attached to the core structure, analogues can be tailored to address a variety of diseases through different mechanisms.
Known targets for this class of compounds include:
Induction of Cytotoxicity: As detailed above, certain derivatives are potent cytotoxic agents against various cancer cell lines. researchgate.net
Histone Deacetylase (HDAC) Inhibition: A series of spiro[chromane-2,4'-piperidine] derivatives have been prepared as novel HDAC inhibitors, which have shown in vivo antitumor activity. nih.gov
Acetyl-CoA Carboxylase (ACC) Inhibition: Other analogues have been designed as inhibitors of ACC, a key enzyme in fatty acid synthesis, with several compounds showing inhibitory activity in the low nanomolar range. nih.gov
G-Protein-Coupled Receptor 119 (GPR119) Agonism: A distinct set of derivatives have been identified as potent and orally bioavailable agonists for GPR119, a receptor involved in glucose homeostasis, making them promising candidates for the treatment of type 2 diabetes. clockss.org
This ability to modulate diverse targets such as enzymes (HDAC, ACC) and receptors (GPR119) highlights the significant therapeutic potential and structural flexibility of the spiro[chroman-2,4'-piperidine] framework.
Future Directions and Emerging Research Avenues for Spiro Chroman 2,4 Piperidin 6 Ol
Development of Novel Spiro[chroman-2,4'-piperidin] Hybrid Scaffolds
The development of novel hybrid scaffolds based on the spiro[chroman-2,4'-piperidin] core is a burgeoning area of research. The inherent three-dimensionality and structural rigidity of the spirocyclic system make it an excellent foundation for molecular hybridization, a strategy that involves combining two or more pharmacophores to create a single molecule with multiple pharmacological activities. This approach can lead to compounds with improved efficacy, novel mechanisms of action, and better drug-like properties.
Future research will likely focus on the design and synthesis of hybrid molecules that incorporate the spiro[chroman-2,4'-piperidin] scaffold with other known biologically active moieties. For instance, the fusion of this scaffold with pyrimidine rings has already yielded novel spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones with promising antimicrobial and antioxidant activities mdpi.comnih.gov. The continued exploration of such hybrid structures could lead to the discovery of next-generation therapeutic agents.
Exploration of Uncharted Biological Targets and Pathways
While derivatives of Spiro[chroman-2,4'-piperidin]-6-OL have been investigated for their effects on several known biological targets, a vast landscape of potential molecular interactions remains unexplored. Current research has identified a range of targets for various analogs, highlighting the scaffold's therapeutic versatility. nih.gov
Future research will undoubtedly focus on identifying and validating novel biological targets for this class of compounds. This will involve a combination of target-based and phenotypic screening approaches to uncover previously unknown mechanisms of action. A deeper understanding of the signaling pathways modulated by these compounds will be crucial for elucidating their full therapeutic potential and identifying new disease indications. Recent studies have already pointed towards novel applications, such as the inhibition of fatty acid synthesis in pathogens, suggesting a wealth of untapped opportunities. nih.govresearchgate.net
| Compound Series/Derivative | Investigated Biological Target/Activity | Potential Therapeutic Area |
| Spiro[chromane-2,4'-piperidin]-4-one derivatives | Epidermal Growth Factor Receptor (EGFR) family | Cancer |
| Spiro[chromane-2,4'-piperidine] derivatives | G-protein-coupled receptor 119 (GPR119) agonists | Type 2 Diabetes |
| Spiro[chroman-2,4'-piperidin]-4-one derivatives | Acetyl-CoA carboxylase (ACC) inhibitors | Metabolic disorders |
| Spiro[chromane-2,4'-piperidine]hydroxamic acid derivatives | Histone deacetylase (HDAC) inhibitors | Cancer |
| Spiro[chromene-2,4′-piperidine] derivatives | 5-HT2C receptor partial agonists | Mental health disorders |
| Spiro-[chromane-2,4'-piperidin]-4(3H)-one derivatives | Mycobacterium tuberculosis tyrosine phosphatase (PtpB) | Tuberculosis |
| Spiro[chromanone-2,4'-piperidine]-4-one derivatives | Bacterial fatty acid synthesis | Infectious diseases |
Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
The advancement of synthetic methodologies is crucial for the efficient and sustainable production of spiro[chroman-2,4'-piperidin] derivatives. While classical methods for the construction of this spirocyclic system exist, there is a growing need for more atom-economical, enantioselective, and environmentally friendly synthetic routes.
Future research in this area will likely focus on the development of novel catalytic systems, such as organocatalysis and transition-metal catalysis, to facilitate the asymmetric synthesis of these compounds. This will be critical for accessing enantiomerically pure derivatives, which often exhibit different pharmacological profiles. Furthermore, the exploration of flow chemistry and other green chemistry techniques will be essential for developing scalable and sustainable manufacturing processes. An example of progress in this area is the diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, where the choice of acid catalyst was found to control the stereochemical outcome. mdpi.comnih.gov
Application in Targeted Molecular Probe Development
The development of targeted molecular probes is a powerful tool for studying biological systems and for diagnostic applications. The spiro[chroman-2,4'-piperidin] scaffold, with its proven affinity for various biological targets, is an ideal candidate for the development of such probes.
Future research is expected to focus on the design and synthesis of spiro[chroman-2,4'-piperidin]-based probes that are conjugated to reporter molecules, such as fluorescent dyes or radioisotopes. These probes could be used to visualize and quantify the distribution of their biological targets in cells and tissues, providing valuable insights into disease pathogenesis and drug action. For example, fluorescently labeled derivatives could be used in high-content screening and cellular imaging assays, while radiolabeled analogs could be developed as PET imaging agents for in vivo studies.
High-Throughput Screening and Mechanistic Profiling
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets or cellular phenotypes. The application of HTS to libraries of spiro[chroman-2,4'-piperidin] derivatives will be instrumental in accelerating the discovery of new lead compounds.
Future efforts will likely involve the use of increasingly sophisticated HTS platforms, including automated nanoscale synthesis and screening, to explore a wider range of chemical space and biological targets. rsc.org Following initial hit identification, detailed mechanistic profiling will be crucial to understand how these compounds exert their biological effects. This will involve a suite of biochemical and cell-based assays to elucidate their mechanism of action, including studies on apoptosis, cell cycle arrest, and effects on specific signaling pathways. researchgate.net
Rational Design for Improved Selectivity and Efficacy based on Mechanistic Insights
As our understanding of the biological targets and mechanisms of action of spiro[chroman-2,4'-piperidin] derivatives grows, so too will our ability to rationally design next-generation compounds with improved selectivity and efficacy. Structure-activity relationship (SAR) studies, guided by computational modeling and molecular docking, will continue to be a key strategy in this endeavor. nih.gov
Future research will leverage detailed mechanistic insights to inform the design of compounds that are highly selective for their intended target, thereby minimizing off-target effects. For instance, a deep understanding of the binding interactions between a spiro[chroman-2,4'-piperidin] derivative and its target protein can guide the modification of the scaffold to enhance potency and selectivity. This iterative process of design, synthesis, and biological evaluation will be critical for optimizing the therapeutic potential of this promising class of compounds.
Q & A
Q. How should researchers report conflicting cell cycle arrest data (e.g., sub-G1 vs. G2/M phase accumulation)?
- Methodological Answer :
- Flow cytometry gating : Re-analyze raw data with stringent debris exclusion .
- Combined staining : Use BrdU/PI dual labeling to distinguish apoptosis (sub-G1) from mitotic arrest (G2/M) .
- Transparent reporting : Disclose instrument settings (e.g., BD FACSCalibur at 488 nm) and analysis software (e.g., FlowJo v10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
